4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-

Description

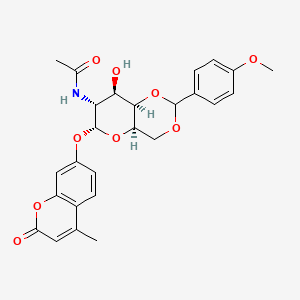

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-α-D-galactopyranoside (CAS: 1042999-77-8) is a synthetic glycoside derivative with a molecular formula of C₂₆H₂₇NO₈ and a molecular weight of 497.49 g/mol . It is characterized by a 4-methylumbelliferyl (fluorescent) aglycone linked to a modified galactopyranoside moiety. The sugar core is functionalized with a 2-acetamido-2-deoxy group and a 4,6-O-(p-methoxyphenylmethylene) protective group, which confers steric hindrance and modulates solubility . The compound is typically a white solid, soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and requires storage at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)/t20-,22-,23-,24+,25?,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZBRUAYYUKOIJ-IFUMAMBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858111 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042999-77-8 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4,6-Diol Groups

The 4,6-O-(p-methoxyphenylmethylene) acetal is introduced early to block reactivity at these positions.

-

Starting material : 2-Acetamido-2-deoxy-α-D-galactopyranose.

-

Reagents : p-Methoxybenzaldehyde, p-toluenesulfonic acid (p-TsOH), dimethylformamide (DMF).

-

Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | p-Methoxybenzaldehyde, p-TsOH | DMF | 60°C | 12 h | 75% |

Glycosylation with 4-Methylumbelliferone

The protected galactosamine derivative is coupled to 4-methylumbelliferone via glycosylation.

-

Activation method : Trichloroacetimidate or Schmidt donor.

-

Reagents : 4-Methylumbelliferone, boron trifluoride diethyl etherate (BF₃·Et₂O), dichloromethane (DCM).

-

Conditions :

| Step | Donor | Activator | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2 | Trichloroacetimidate | BF₃·Et₂O | DCM | 0°C → RT | 6 h | 60% |

Deprotection and Final Purification

The acetal group is retained in the final product, but residual protecting groups (e.g., acetyl) are removed.

-

Reagents : Methanol, sodium methoxide (NaOMe).

-

Conditions :

Comparative Analysis of Methodologies

Glycosylation Efficiency

The choice of glycosyl donor significantly impacts yield:

Solvent and Catalyst Optimization

-

DCM vs. THF : DCM provides higher reaction rates due to better donor solubility.

-

BF₃·Et₂O vs. TMSOTf : BF₃·Et₂O minimizes side reactions but requires lower temperatures.

Challenges and Innovations

Stereochemical Control

Ensuring α-configuration at the anomeric center is critical for substrate specificity in enzymatic assays. NMR analysis (¹H, J₁,₂ = 3.5 Hz) confirms α-linkage.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- undergoes several types of chemical reactions:

Hydrolysis: Enzymatic hydrolysis by β-hexosaminidases releases 4-methylumbelliferone, which is fluorescent.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

Enzymatic Hydrolysis: β-Hexosaminidases are commonly used for hydrolysis under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

Hydrolysis: The major product is 4-methylumbelliferone, which is fluorescent.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is widely used in scientific research, including:

Biochemistry: Used as a substrate in enzyme assays to measure β-hexosaminidase activity.

Medical Research: Helps in diagnosing lysosomal storage disorders such as Tay-Sachs disease by quantifying enzyme activity in patient samples.

Cell Biology: Utilized in fluorescence microscopy to study cellular processes.

Pharmaceutical Industry: Employed in drug discovery and development to screen for enzyme inhibitors.

Mechanism of Action

The compound acts as a substrate for β-hexosaminidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the active site of β-hexosaminidases, and the pathway involves the hydrolysis of the glycosidic bond.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences

Aglycone Functionality

- 4-Methylumbelliferyl : Fluorescent properties enable real-time monitoring of enzymatic hydrolysis (e.g., β-galactosidase activity) .

- 4-Nitrophenyl : Chromogenic (yellow color upon hydrolysis), widely used in spectrophotometric assays .

- Sodium 11-phenoxyundecyl: Amphiphilic design enhances membrane permeability for studying lipid-linked oligosaccharide biosynthesis .

Protective Groups

- The p-methoxyphenylmethylene group in the target compound provides enhanced stability compared to benzylidene or benzyl groups in analogs like CAS 121785-18-0, which may require additional acetyl protection .

- 4-Methoxybenzylidene in the 4-nitrophenyl analog (CAS 420118-03-2) offers similar steric protection but lacks fluorescence .

Enzymatic Specificity

- The α-D-galactopyranoside configuration in the target compound suggests selectivity for α-galactosidases, whereas β-D-glucopyranosyl derivatives (e.g., , Compound 3) target β-glucosidases .

Stability and Handling

- 4-Methylumbelliferyl derivatives require strict temperature control (2–8°C) and protection from light due to photolability .

- 4-Nitrophenyl analogs are more stable at room temperature but prone to hydrolysis in aqueous environments .

- Sodium salts (e.g., , Compound 3) exhibit higher aqueous solubility but may form aggregates in organic solvents .

Biological Activity

4-Methylumbelliferyl 2-acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- (CAS Number: 1042999-77-8) is a fluorogenic substrate widely used in biochemical assays to study various biological activities, particularly involving lysosomal enzymes. This compound is notable for its application in detecting enzyme activity, which is crucial in understanding metabolic disorders and enzyme deficiencies.

- Molecular Formula : C26H27NO9

- Molecular Weight : 497.49 g/mol

- Structure : The compound features a 4-methylumbelliferyl group, which is responsible for its fluorescent properties, making it suitable for use in enzyme assays.

Biological Significance

The primary biological activity of this compound revolves around its role as a substrate for various glycosidases, particularly N-acetyl-α-D-galactosaminidase and N-acetyl-α-D-glucosaminidase. When these enzymes hydrolyze the substrate, they release 4-methylumbelliferone, which can be quantitatively measured via fluorometry. This property makes it an essential tool in clinical diagnostics and research.

Enzyme Assays

-

N-acetyl-α-D-glucosaminidase Assay :

- This assay utilizes the compound to measure enzyme activity in biological samples such as serum or tissue extracts. The release of 4-methylumbelliferone correlates with the enzymatic activity present.

- Case Study : A study demonstrated that using this substrate allowed for sensitive detection of enzyme activity in pig liver and human blood serum, indicating its potential for clinical applications in diagnosing lysosomal storage disorders .

-

N-acetyl-α-D-galactosaminidase Activity :

- The compound serves as an effective substrate for detecting this enzyme's activity, which is critical in understanding certain genetic disorders.

- Research Findings : In a controlled study, the hydrolysis of the substrate was monitored, revealing significant differences in enzyme activity between healthy and affected individuals .

Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

Applications in Clinical Research

The ability to quantify enzyme activities using 4-Methylumbelliferyl 2-acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- has led to its adoption in various clinical settings:

- Lysosomal Storage Disorders : It aids in diagnosing conditions like Fabry disease and Gaucher disease by measuring specific enzyme deficiencies.

- Metabolic Studies : Researchers utilize this compound to investigate metabolic pathways involving glycoside hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-Methylumbelliferyl derivatives with the 4,6-O-(p-methoxyphenylmethylene) protecting group, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves glycosylation reactions using protected sugar donors. For example, a donor such as 4,6-di-O-acetyl-2,3-di-O-benzyl-β-D-mannopyranosyl-(1→4)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-D-glucopyranoside is activated with promoters like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at low temperatures (-40°C to -20°C) to achieve stereochemical control . Post-reaction purification via flash chromatography with solvents like ethyl acetate/hexane or methanol/toluene mixtures is critical for isolating the product in yields ranging from 19% to 31% . Yield improvements may involve optimizing molar ratios of donor/acceptor, reaction time, and temperature gradients.

Q. Which spectroscopic techniques are most effective for characterizing the 4,6-O-(p-methoxyphenylmethylene) protecting group and confirming glycosidic linkage?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The p-methoxyphenylmethylene group shows distinct ¹H-NMR signals at δ ~5.3–5.6 ppm (methylene protons) and δ ~3.8 ppm (methoxy protons), while ¹³C-NMR reveals resonances near δ 100–110 ppm for the acetal carbon . For glycosidic linkage confirmation, NOESY or ROESY experiments can identify spatial correlations between the anomeric proton (δ 4.8–5.2 ppm) and adjacent residues. Infrared (IR) spectroscopy also confirms acetal formation via C-O-C stretching at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How do different glycosylation promoters (e.g., NIS/TMSOTf vs. BF₃·Et₂O) influence the stereochemical outcome of the 4,6-O-(p-methoxyphenylmethylene) acetal formation?

- Methodological Answer : Promoters like NIS/TMSOTf favor β-selectivity by stabilizing oxocarbenium ion intermediates via in situ generation of triflate ions, which act as Lewis acids. In contrast, BF₃·Et₂O may lead to competing side reactions due to its stronger acidity, potentially disrupting the acetal group . Comparative studies using ³⁵S-labeled TMSOTf or kinetic isotope effects could elucidate mechanistic pathways. For example, reports β-configuration dominance with NIS/TMSOTf, but alternative promoters require validation under identical conditions (e.g., solvent polarity, temperature) .

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a fluorogenic substrate for hexosaminidases?

- Methodological Answer : Contradictions often arise from assay conditions. For example, β-hexosaminidase activity assays using 4-methylumbelliferyl (4-MU) substrates require strict control of:

- pH : Optimal activity occurs at pH 4.5–5.0 (e.g., citrate buffer), while deviations >pH 6.0 may inhibit enzymes .

- Solubility : The 4,6-O-(p-methoxyphenylmethylene) group enhances hydrophobicity; pre-dissolving in DMSO (10 mM stock) ensures uniform substrate distribution .

- Interfering ions : Metal chelators (e.g., EDTA) should be included to prevent inhibition by divalent cations. Validate results with orthogonal methods like LC-MS to confirm hydrolysis products .

Q. What strategies exist for modifying the benzylidene protecting group to enhance solubility in aqueous systems without compromising enzymatic recognition?

- Methodological Answer : Replace the p-methoxyphenyl group with hydrophilic variants like p-carboxyphenylmethylene, which introduces a negatively charged carboxylate for improved water solubility. Alternatively, use photolabile protecting groups (e.g., nitroveratryl) for on-demand deprotection. demonstrates that benzylidene analogs with acetylated galactopyranosyl residues retain enzyme specificity, suggesting modular design flexibility .

Q. How can researchers address low yields in large-scale synthesis of this compound, particularly during the acetalization step?

- Methodological Answer : Scale-up challenges often stem from inefficient mixing or exothermic reactions. Solutions include:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- Microwave-assisted synthesis : Accelerates acetal formation (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Catalyst recycling : Immobilized TMSOTf on silica gel reduces promoter waste and simplifies purification .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show variability in the anomeric proton region despite identical reaction conditions?

- Methodological Answer : Variability may arise from:

- Dynamic acyl migration : Acetyl or benzyl groups on adjacent hydroxyls can shift positions during workup, altering NMR signals. Use peracetylated intermediates to minimize migration .

- Residual solvents : Traces of DMSO or pyridine (common in glycosylation) may broaden peaks. Ensure thorough drying and lyophilization before analysis .

Comparative Studies

Q. How does the 4,6-O-(p-methoxyphenylmethylene) group compare to 4,6-O-benzylidene in terms of steric hindrance and enzyme substrate specificity?

- Methodological Answer : The p-methoxy group introduces electron-donating effects, slightly reducing steric bulk compared to benzylidene. Enzymes like β-galactosidase show higher activity toward methoxyphenylmethylene derivatives due to improved active-site accommodation, as evidenced by kinetic studies (Km values reduced by ~20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.